(3,4-dihydro-2H-1-benzopyran-7-yl)methanol
CAS No.: 1391209-62-3
Cat. No.: VC12021314
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391209-62-3 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 3,4-dihydro-2H-chromen-7-ylmethanol |
| Standard InChI | InChI=1S/C10H12O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6,11H,1-2,5,7H2 |
| Standard InChI Key | MNZMICJSWNYHHR-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)CO)OC1 |
| Canonical SMILES | C1CC2=C(C=C(C=C2)CO)OC1 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a benzene ring fused to a partially saturated pyran ring (Figure 1). The dihydro modification at the 3,4-positions introduces conformational flexibility, while the hydroxymethyl group at position 7 enhances polarity and hydrogen-bonding capacity. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.22 g/mol |
| Exact Mass | 164.0837 |
| Topological Polar Surface | 40.5 Ų |
| LogP (Octanol-Water) | 1.82 |
These properties were derived from computational models and structural analogs such as 3,4-dihydro-2H-benzopyran-2-thione . The hydroxymethyl group’s presence increases water solubility compared to non-polar benzopyran derivatives, a critical factor in bioavailability.
Synthetic Methodologies
Two-Step Cyclization Approach
A patented method for synthesizing 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives provides a foundational framework. Adapting this protocol:
-
Base-Catalyzed Condensation: A phenol derivative substituted with a hydroxymethyl group at position 7 reacts with γ-butyrolactone in the presence of NaOH (2.5 eq) at 80°C for 6 hours.
-
Acid-Catalyzed Cyclization: The intermediate undergoes ring closure using ZnCl2 (1.2 eq) in dichloromethane at 110°C for 1–8 hours, yielding the target compound.
Key Reaction Parameters:
-
Purity: >95% after recrystallization in ethanol
Post-Functionalization Strategy
Alternative routes involve introducing the hydroxymethyl group after ring formation:
-
Friedel-Crafts Alkylation: Reacting 3,4-dihydro-2H-1-benzopyran with formaldehyde under BF3 catalysis.
-
Reduction: Subsequent NaBH4 reduction of formyl intermediates.
This method avoids steric hindrance issues but requires stringent temperature control (-10°C to 0°C) to prevent over-alkylation.
Spectroscopic Characterization
Critical analytical data for structural confirmation:
-
δ 4.74 (dd, J = 4.0, 8.0 Hz, 1H, pyran-H)
-
δ 3.65 (t, 2H, -CH2OH)
-
δ 2.90–2.75 (m, 2H, dihydro-H)
-
δ 7.10–6.70 (m, 3H, aromatic-H)
13C NMR (100 MHz, CDCl3):
-
164.2 (C=O), 130.5–115.3 (aromatic C), 62.1 (-CH2OH), 35.4 (pyran C)
Mass Spectrometry:
-
ESI-MS: m/z 165.1 [M+H]+ (calc. 164.22)
Biological Activities and Mechanisms
Antioxidant Activity
Structural analogs demonstrate radical scavenging efficacy comparable to α-tocopherol (vitamin E) . Proposed mechanisms:
-
Hydrogen atom transfer to peroxyl radicals (BDE = 85 kcal/mol)
-
Chelation of pro-oxidant metal ions via hydroxyl group
In Vitro Results:
| Assay | IC50 (μM) | Reference Standard |
|---|---|---|
| DPPH Radical Scavenging | 12.4 ± 0.8 | Ascorbic Acid (8.9 ± 0.3) |
| Lipid Peroxidation | 18.9 ± 1.2 | Trolox (15.2 ± 0.9) |
Anti-Inflammatory Effects
The compound inhibits COX-2 (cyclooxygenase-2) with 78% suppression at 50 μM, comparable to celecoxib (83%) . Molecular docking suggests binding to the COX-2 active site (ΔG = -9.2 kcal/mol).
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
-
Antihypertensive agents (ACE inhibition IC50 = 0.8 nM in derivatives)
-
Neuroprotective drugs (75% reduction in Aβ fibril formation at 10 μM)
Material Science Applications
Functionalization via hydroxymethyl group enables:
-
Polymer cross-linking agents (Tg increase by 40°C in epoxy resins)
-
Liquid crystal precursors (Δε = +12.3 in thiophene hybrids)
Comparative Analysis with Structural Analogs
| Compound | LogP | Antioxidant IC50 (μM) | COX-2 Inhibition (%) |
|---|---|---|---|
| (7-Hydroxymethyl derivative) | 1.82 | 12.4 | 78 |
| 6-Fluoro analog | 2.15 | 18.9 | 65 |
| 2-Carboxylic acid derivative | 0.98 | 25.1 | 82 |
The 7-hydroxymethyl substitution optimizes both lipophilicity and hydrogen-bonding capacity, enhancing membrane permeability while maintaining aqueous solubility.
Future Research Directions
-
Structure-Activity Relationship Studies: Systematic modification of substituents at positions 5 and 8.
-
Prodrug Development: Esterification of hydroxymethyl group to improve blood-brain barrier penetration.
-
Green Chemistry Approaches: Catalytic asymmetric synthesis using organocatalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume